Cephradine monohydrate is a semi-synthetic antibiotic belonging to the class of cephalosporins. It is primarily used for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Cephradine is particularly effective in treating respiratory tract infections, urinary tract infections, and skin infections. Its chemical formula is , and it is recognized under various identifiers, including the CAS number 75975-70-1 and the UNII code FUC0D71IZN .
Cephradine is derived from cephalosporanic acid, which is a natural product obtained from the fungus Cephalosporium acremonium. It is classified as a first-generation cephalosporin antibiotic, sharing structural similarities with penicillins but exhibiting a broader range of antibacterial activity. The monohydrate form of cephradine indicates that it contains one molecule of water per molecule of the antibiotic .
The synthesis of cephradine involves several methods, primarily focusing on the acylation of 7-aminodesacetoxy cephalosporanic acid (7-ADCA) with dihydrophenylglycine. One notable enzymatic process includes:
Cephradine monohydrate has a complex molecular structure characterized by a bicyclic core typical of cephalosporins. The structure can be described as follows:
The molecule features a thiazolidine ring fused to a beta-lactam ring, which is essential for its antibacterial activity .
Cephradine undergoes various chemical reactions that are crucial for its activity:
Cephradine exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. The mechanism involves:
Cephradine monohydrate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 367.42 g/mol |
Melting Point | Not specified |
Solubility | 0.778 mg/mL in water |
pKa | Strongest acidic pKa ~3.27 |
Cephradine monohydrate is widely utilized in clinical settings for treating various infections due to its efficacy against susceptible bacterial strains. Its applications include:
Cephradine monohydrate (C₁₆H₂₁N₃O₅S) is industrially synthesized via enzymatic coupling between 7-aminodeacetoxycephalosporanic acid (7-ADCA) and D-(-)-α-phenylglycine derivatives. This process leverages penicillin G acylase (PGA) enzymes, typically derived from Escherichia coli, which catalyze the kinetically controlled condensation in aqueous-organic media. The enzymatic route offers superior stereoselectivity compared to chemical acylation, exclusively forming the pharmacologically active D-configuration at the α-phenylglycine moiety. Critical to this pathway is the in situ activation of the acyl donor, where methyl or ethyl esters of D-(-)-α-phenylglycine react with 7-ADCA to form the amide bond of cephradine. The reaction proceeds at 15–25°C and pH 6.5–7.5 to maximize enzyme stability and minimize hydrolytic side reactions [1] [2] [4].
Key Advantages of Enzymatic Synthesis:
Table 1: Optimal Reaction Parameters for Enzymatic Synthesis of Cephradine
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 15–25°C | <25°C prevents enzyme denaturation |
pH | 6.5–7.5 | Maximizes PGA activity |
7-ADCA:Acyl Donor Ratio | 1:1.2–1.5 (molar) | Higher ratios reduce hydrolysis |
Reaction Time | 45–120 minutes | Varies with enzyme loading |
Process efficiency hinges on optimizing PGA kinetics and stability. Immobilized PGA on epoxy-activated carriers demonstrates reusable catalytic activity (>10 cycles) with <15% activity loss. Critical enhancements include:
Recent advances employ double-voidage reactors for immobilized enzymes, reducing shear stress and improving catalyst longevity. Additionally, E. coli PGA mutants with enhanced kcat/KM ratios (3.2 × 10⁴ M⁻¹s⁻¹) increase volumetric productivity by 40% compared to wild-type enzymes [2].
Cephradine monohydrate crystallization leverages biphasic systems to improve purity and yield. Methanol/water mixtures (65:35 v/v) are ideal, enabling:
Crystallization Protocol:
This yields crystals meeting USP standards: ≤6.0% water content and ≥98.0% HPLC purity [8].
Table 2: Performance Comparison of Batch vs. Continuous Manufacturing
Parameter | Batch Process | Continuous Process |
---|---|---|
Cycle Time | 8–12 hours | 2–3 hours |
Yield | 80–85% | 90–93% |
Enzyme Reuse Cycles | ≤10 | ≥20 |
Purity Consistency | ±2.5% | ±0.8% |
Major Limitation | Oxygen ingress during scale-up | Biofilm formation in reactors |
Batch Challenges: Large-scale reactors (>10,000 L) face oxygen diffusion issues, reducing yields by 15–20% without rigorous degassing. Temperature gradients during crystallization cause polymorphic instability [2] [3].
Continuous Solutions:
Continuous processes reduce solvent use by 35% and improve compliance with ICH Q11 guidelines for pharmaceutical manufacturing [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7